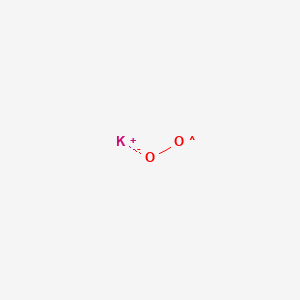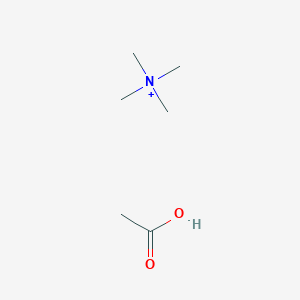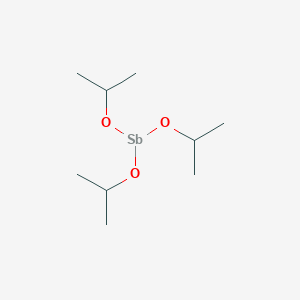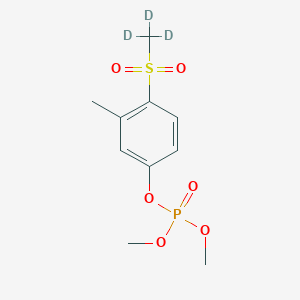
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium is a quaternary ammonium compound with a pyridinium core. This compound is characterized by the presence of a vinyl group at the 2-position and a sulfopropyl group at the 1-position of the pyridinium ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and 3-chloropropyl sulfonate.
Quaternization Reaction: Pyridine reacts with 3-chloropropyl sulfonate in the presence of a base such as sodium hydroxide to form 1-(3-sulfopropyl)pyridinium chloride.
Vinylation: The 1-(3-sulfopropyl)pyridinium chloride is then reacted with acetylene or a vinyl halide under basic conditions to introduce the vinyl group at the 2-position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the quaternization and vinylation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated pyridinium derivatives.
Substitution: Substituted pyridinium compounds with various functional groups.
Scientific Research Applications
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create functional polymers.
Biology: Acts as a fluorescent probe for studying biological membranes and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium involves its interaction with molecular targets such as proteins and membranes. The vinyl group allows for covalent bonding with nucleophilic sites, while the sulfopropyl group enhances solubility and interaction with aqueous environments. These interactions can modulate the activity of enzymes or alter membrane properties, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Sulfopropyl)-2-vinylpyridinium betaine: Similar structure but with a betaine group.
3-(1-Pyridinio)-1-propanesulfonate: Lacks the vinyl group, affecting its reactivity and applications.
2-Vinylpyridine: Lacks the sulfopropyl group, making it less soluble in aqueous environments.
Uniqueness
2-Ethenyl-1-(3-sulfopropyl)pyridin-1-ium is unique due to the combination of the vinyl and sulfopropyl groups, which confer both reactivity and solubility. This makes it particularly useful in applications requiring interaction with both hydrophobic and hydrophilic environments.
Properties
Molecular Formula |
C10H14NO3S+ |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(2-ethenylpyridin-1-ium-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H13NO3S/c1-2-10-6-3-4-7-11(10)8-5-9-15(12,13)14/h2-4,6-7H,1,5,8-9H2/p+1 |
InChI Key |
DNHDSWZXBHTLDP-UHFFFAOYSA-O |
Canonical SMILES |
C=CC1=CC=CC=[N+]1CCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)







![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)
